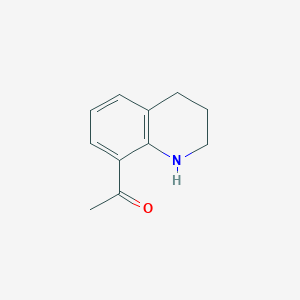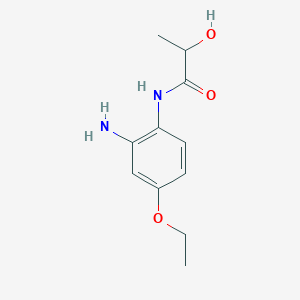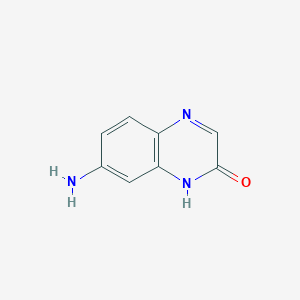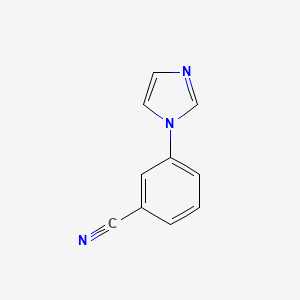
4-(吡咯烷-1-基甲基)苯甲腈
概述
描述
4-(Pyrrolidin-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C12H14N2 It features a pyrrolidine ring attached to a benzonitrile moiety via a methylene bridge
科学研究应用
4-(Pyrrolidin-1-ylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
The primary target of 4-(Pyrrolidin-1-ylmethyl)benzonitrile is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the receptor stimulates the expression of specific genes, which leads to physiological changes .
Mode of Action
4-(Pyrrolidin-1-ylmethyl)benzonitrile acts as a selective androgen receptor modulator (SARM) . It binds to the androgen receptor, leading to a conformational change in the receptor. This change allows the receptor to interact with specific regions of DNA, influencing the transcription of target genes . The specific interaction of 4-(Pyrrolidin-1-ylmethyl)benzonitrile with the androgen receptor and its subsequent effects on gene expression result in its unique pharmacological profile .
Biochemical Pathways
Given its role as a sarm, it likely influences pathways related to muscle growth and bone density
Pharmacokinetics
The compound’s pyrrolidine ring structure may contribute to its pharmacokinetic profile . Pyrrolidine derivatives are known to have good bioavailability and can efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
The molecular and cellular effects of 4-(Pyrrolidin-1-ylmethyl)benzonitrile’s action are largely dependent on its interaction with the androgen receptor. As a SARM, it selectively modulates the receptor’s activity, which can lead to anabolic effects such as increased muscle mass and bone density .
生化分析
Biochemical Properties
4-(Pyrrolidin-1-ylmethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 4-(Pyrrolidin-1-ylmethyl)benzonitrile can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of 4-(Pyrrolidin-1-ylmethyl)benzonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Furthermore, 4-(Pyrrolidin-1-ylmethyl)benzonitrile can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 4-(Pyrrolidin-1-ylmethyl)benzonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . Additionally, 4-(Pyrrolidin-1-ylmethyl)benzonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyrrolidin-1-ylmethyl)benzonitrile change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(Pyrrolidin-1-ylmethyl)benzonitrile remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 4-(Pyrrolidin-1-ylmethyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 4-(Pyrrolidin-1-ylmethyl)benzonitrile can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
4-(Pyrrolidin-1-ylmethyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of 4-(Pyrrolidin-1-ylmethyl)benzonitrile.
Industrial Production Methods
Industrial production methods for 4-(Pyrrolidin-1-ylmethyl)benzonitrile are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyrrolidine ring can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or electrophiles can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 4-(Pyrrolidin-1-yl)benzonitrile
- 4-(Morpholin-4-ylmethyl)benzonitrile
- 4-(Piperidin-1-ylmethyl)benzonitrile
Uniqueness
4-(Pyrrolidin-1-ylmethyl)benzonitrile is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds like 4-(Morpholin-4-ylmethyl)benzonitrile, which contains a morpholine ring, or 4-(Piperidin-1-ylmethyl)benzonitrile, which contains a piperidine ring. These differences can significantly affect the compound’s reactivity and interaction with biological targets.
属性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURIZTVQZBYWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407167 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78064-96-7 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)







![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)
